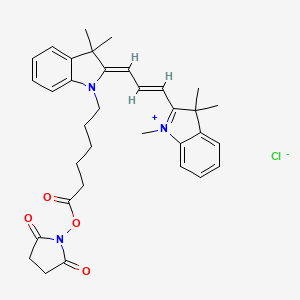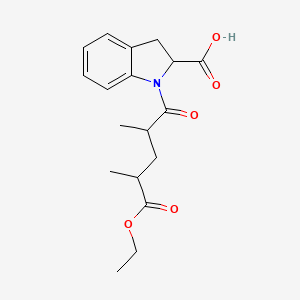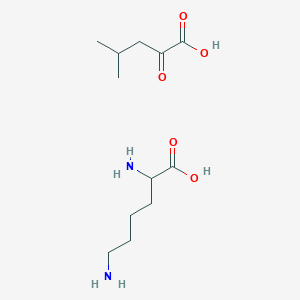
2,6-Diaminohexanoic acid;4-methyl-2-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diaminohexanoic acid and 4-methyl-2-oxopentanoic acid are two distinct compounds with unique properties and applications
准备方法
Synthetic Routes and Reaction Conditions
2,6-Diaminohexanoic acid: can be synthesized through various methods, including fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose to lysine through a series of enzymatic reactions.
4-methyl-2-oxopentanoic acid: can be synthesized from leucine through transamination, followed by oxidative decarboxylation. The reaction conditions typically involve the use of enzymes such as leucine dehydrogenase and α-keto acid dehydrogenase .
Industrial Production Methods
Industrial production of 2,6-Diaminohexanoic acid primarily relies on microbial fermentation. The process involves the cultivation of genetically engineered bacteria in large bioreactors, followed by extraction and purification of lysine.
4-methyl-2-oxopentanoic acid: is produced industrially through chemical synthesis or enzymatic conversion of leucine. The process involves the use of specific enzymes and controlled reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
2,6-Diaminohexanoic acid: undergoes various chemical reactions, including:
Oxidation: Lysine can be oxidized to form allysine, an important intermediate in collagen cross-linking.
Reduction: Reduction of lysine can lead to the formation of hydroxylysine, another important amino acid in collagen.
Substitution: Lysine can undergo substitution reactions to form derivatives such as acetyllysine and methyllysine.
4-methyl-2-oxopentanoic acid: undergoes reactions such as:
Transamination: Conversion to leucine through transamination.
Oxidative decarboxylation: Formation of isovaleryl-CoA, an important intermediate in the metabolism of branched-chain amino acids
Common Reagents and Conditions
Common reagents used in the reactions of 2,6-Diaminohexanoic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For 4-methyl-2-oxopentanoic acid , common reagents include enzymes like leucine dehydrogenase and α-keto acid dehydrogenase .
Major Products
The major products formed from the reactions of 2,6-Diaminohexanoic acid include allysine, hydroxylysine, and various lysine derivatives. For 4-methyl-2-oxopentanoic acid , the major products include leucine and isovaleryl-CoA .
科学研究应用
2,6-Diaminohexanoic acid: has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of peptides and proteins.
Biology: Essential for protein synthesis and various metabolic processes.
Medicine: Used in the treatment of lysine deficiency and as a supplement for promoting growth and development.
Industry: Used in the production of animal feed, food additives, and pharmaceuticals
4-methyl-2-oxopentanoic acid: is used in:
Chemistry: Studied for its role in energy metabolism and as a precursor for the synthesis of other compounds.
Biology: Important in the study of branched-chain amino acid metabolism and related disorders.
Medicine: Investigated for its potential therapeutic applications in metabolic diseases and muscle wasting conditions
作用机制
2,6-Diaminohexanoic acid: exerts its effects by participating in protein synthesis and various metabolic pathways. It is incorporated into proteins during translation and plays a role in the synthesis of collagen and other important biomolecules.
4-methyl-2-oxopentanoic acid: acts as a key intermediate in the metabolism of leucine. It is converted to isovaleryl-CoA through oxidative decarboxylation, which then enters the citric acid cycle for energy production. The compound also influences various signaling pathways related to energy metabolism and protein synthesis .
相似化合物的比较
2,6-Diaminohexanoic acid: can be compared with other essential amino acids such as arginine and histidine. Unlike lysine, arginine and histidine have different side chains and participate in distinct metabolic pathways.
4-methyl-2-oxopentanoic acid: can be compared with other α-keto acids such as α-ketoglutaric acid and pyruvic acid. While all α-keto acids play roles in metabolism, 4-methyl-2-oxopentanoic acid is unique in its involvement in branched-chain amino acid metabolism .
Similar Compounds
- α-Ketoglutaric acid
- Pyruvic acid
- Isovaleryl-CoA
- Leucine
属性
分子式 |
C12H24N2O5 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC 名称 |
2,6-diaminohexanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9) |
InChI 键 |
AZOLWFLKEMTKDO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


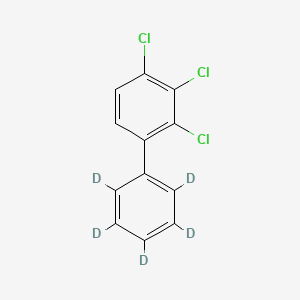

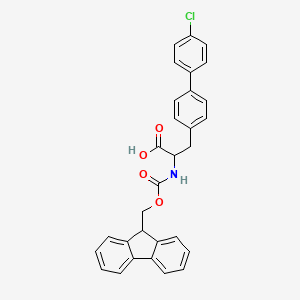
![3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12302362.png)
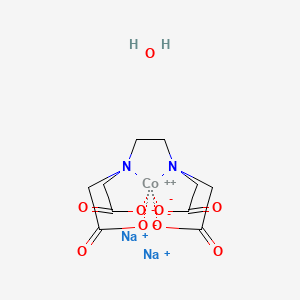
![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
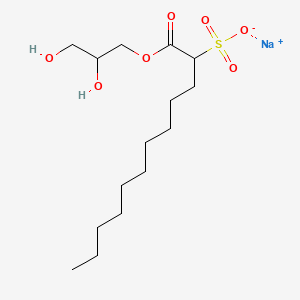

![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)

![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)
